1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11170544
InChI: InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
SMILES: CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H23ClN2S
Molecular Weight: 346.9 g/mol

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

CAS No.:

VCID: VC11170544

Molecular Formula: C19H23ClN2S

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine -

Description

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound with a complex molecular structure. It belongs to the piperazine class of compounds, which are known for their diverse pharmacological properties. This compound is specifically identified by its CAS number, 355824-70-3.

Synonyms and Related Compounds

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is also known as Piperazine, 1-[(4-chlorophenyl)methyl]-4-[[4-(methylthio)phenyl]methyl]- . Related compounds include other piperazine derivatives, which are often studied for their pharmacological activities.

Suppliers and Availability

This compound is available from suppliers globally, including those in Russia and the Netherlands . Suppliers like VITAS-M LABORATORY, LTD. in Russia and Specs in the Netherlands provide this compound for research purposes.

Safety and Handling

Given its chemical structure, handling this compound requires standard laboratory precautions, including the use of protective gear and proper ventilation. Specific safety data sheets (SDS) should be consulted for detailed safety information.

Product Name 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Molecular Formula C19H23ClN2S
Molecular Weight 346.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Standard InChI InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Standard InChIKey KDKNOYWLNQHKDG-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Canonical SMILES CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
PubChem Compound 771928
Last Modified Apr 15 2024

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